molecular formula C17H24N2O2S B428879 2,4-Ditert-butoxy-5-(3-methyl-2-thienyl)pyrimidine

2,4-Ditert-butoxy-5-(3-methyl-2-thienyl)pyrimidine

Cat. No.: B428879
M. Wt: 320.5g/mol
InChI Key: SKZZUUGUEVGZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Ditert-butoxy-5-(3-methyl-2-thienyl)pyrimidine is a useful research compound. Its molecular formula is C17H24N2O2S and its molecular weight is 320.5g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H24N2O2S

Molecular Weight

320.5g/mol

IUPAC Name

2,4-bis[(2-methylpropan-2-yl)oxy]-5-(3-methylthiophen-2-yl)pyrimidine

InChI

InChI=1S/C17H24N2O2S/c1-11-8-9-22-13(11)12-10-18-15(21-17(5,6)7)19-14(12)20-16(2,3)4/h8-10H,1-7H3

InChI Key

SKZZUUGUEVGZEH-UHFFFAOYSA-N

SMILES

CC1=C(SC=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C

Canonical SMILES

CC1=C(SC=C1)C2=CN=C(N=C2OC(C)(C)C)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Di-tert-butoxy-pyrimidine-5-boronic acid (500 mg, 1.75 mmol) was dissolved in n-PrOH (5 mL) and then 2-bromo-3-methylthiophene (236 μl, 2.1 mmol), Na2CO3 (556 mg, 5.25 mmol), PPh3 (133 mg, 0.52 mmol) and Pd(OAc)2 (40 mg, 0.17 mmol) were added. The suspension was stirred at reflux for 2.5 hours. The solvent was evaporated and the crude was dissolved in water and extracted with Et2O. The organic phase was dried (Na2SO4) and evaporated. The crude was purified by flash chromatography with ethyl acetate-petroleum ether (1-99) to give 170 mg of the title compound as a white solid (32% yield).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
236 μL
Type
reactant
Reaction Step Two
Quantity
556 mg
Type
reactant
Reaction Step Two
Name
Quantity
133 mg
Type
reactant
Reaction Step Two
Quantity
40 mg
Type
catalyst
Reaction Step Two
Yield
32%

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